molecular formula C22H25NO10 B12290692 (S)-Prunasin Tetraacetate

(S)-Prunasin Tetraacetate

Cat. No.: B12290692
M. Wt: 463.4 g/mol
InChI Key: QTSUMWNLKZZILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Prunasin Tetraacetate is a chemical compound derived from prunasin, a cyanogenic glycoside found in various plants. The compound is characterized by the presence of four acetate groups attached to the prunasin molecule. This modification enhances its stability and solubility, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Prunasin Tetraacetate typically involves the acetylation of prunasin. The process begins with the extraction of prunasin from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation. The resulting product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-Prunasin Tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

(S)-Prunasin Tetraacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Prunasin Tetraacetate involves its interaction with specific molecular targets and pathways. The compound can release hydrogen cyanide upon hydrolysis, which can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to cellular dysfunction and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Prunasin Tetraacetate is unique due to its enhanced stability and solubility compared to its parent compound, prunasin. The presence of acetate groups makes it more suitable for various applications, particularly in organic synthesis and industrial processes .

Properties

Molecular Formula

C22H25NO10

Molecular Weight

463.4 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3

InChI Key

QTSUMWNLKZZILY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.